
3-Vinyltetrahydrothiophene 1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C6H8O2S It is a member of the thiolane-1,1-dione family, characterized by its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-1lambda6-thiolane-1,1-dione typically involves the reaction of ethylene with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-ethenyl-1lambda6-thiolane-1,1-dione may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 3-ethenyl-1lambda6-thiolane-1,1-dione can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Ethenyl-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-ethenyl-1lambda6-thiolane-1,1-dione exerts its effects depends on the specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
3-Ethenyl-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as 3-ethynyl-1lambda6-thiolane-1,1-dione and 3-(aminomethyl)-1lambda6-thiolane-1,1-dione While these compounds share structural similarities, their reactivity and applications may differ
List of Similar Compounds
3-Ethynyl-1lambda6-thiolane-1,1-dione
3-(Aminomethyl)-1lambda6-thiolane-1,1-dione
3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride
3-(Cyclohexylamino)-1lambda6-thiolane-1,1-dione hydrochloride
This comprehensive overview provides a detailed understanding of 3-ethenyl-1lambda6-thiolane-1,1-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1436856-79-9 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-ethenylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-2-6-3-4-9(7,8)5-6/h2,6H,1,3-5H2 |
InChI Key |
YFCSVEXPQCMXSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



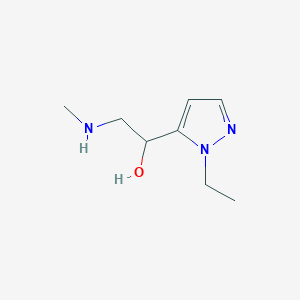
![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
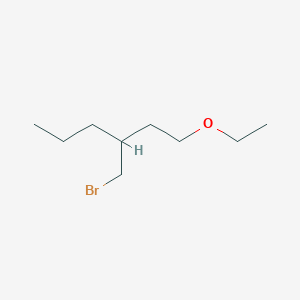
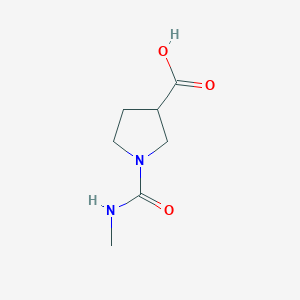

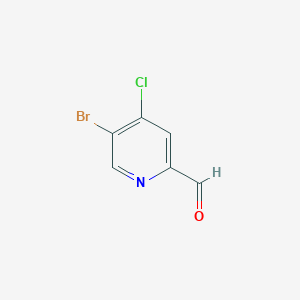
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
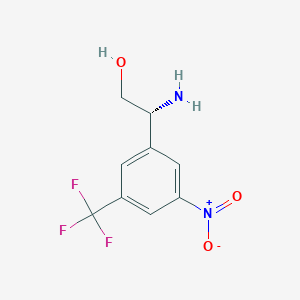
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)
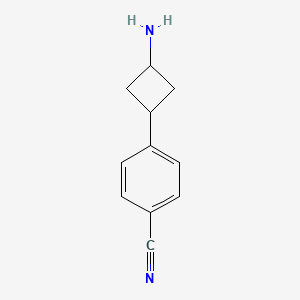
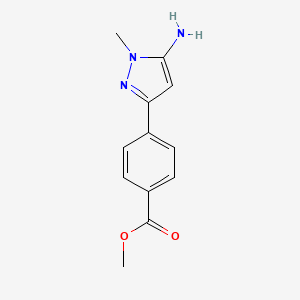
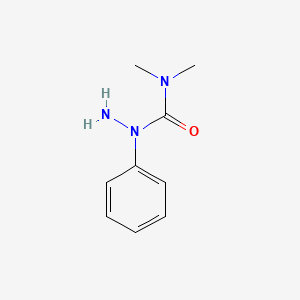
![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
